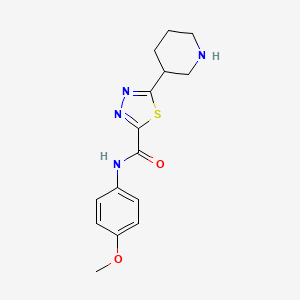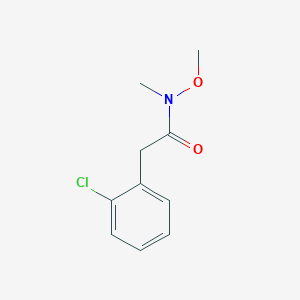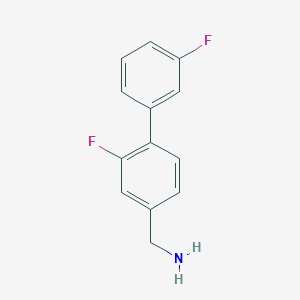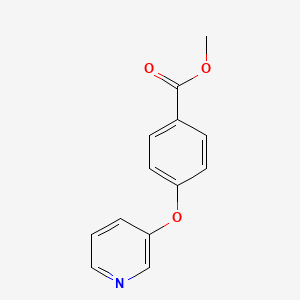
Methyl 4-(pyridin-3-yloxy)benzoate
Overview
Description
“Methyl 4-(pyridin-3-yloxy)benzoate” is a chemical compound with the CAS Number 877874-61-8 . It has a molecular weight of 229.24 and its IUPAC name is methyl 4- (3-pyridinyloxy)benzoate . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular formula of “Methyl 4-(pyridin-3-yloxy)benzoate” is C13H11NO3 . The InChI code is 1S/C13H11NO3/c1-16-13(15)10-4-6-11(7-5-10)17-12-3-2-8-14-9-12/h2-9H,1H3 .Physical And Chemical Properties Analysis
“Methyl 4-(pyridin-3-yloxy)benzoate” is a powder that is stored at room temperature . It has a molecular weight of 229.24 .Scientific Research Applications
Synthesis and Photophysical Properties
- Synthesis of Derivatives : Methyl salicylate derivatives, including Methyl 2-hydroxy-4-(pyridin-2-yl)benzoate, have been synthesized for examining photophysical properties. These derivatives produce distinct absorption spectra and exhibit characteristic emission features (Yoon et al., 2019).
Supramolecular Liquid Crystals
- Hydrogen-Bonding Interactions : Studies have focused on the effect of lateral substitution on the formation and stability of supramolecular liquid crystal phases induced by hydrogen bonding in compounds like 4-(4′-pyridylazo-3-methylphenyl)-4″-substituted benzoates (Naoum et al., 2010).
Coordination Polymers
- Construction and Properties : Research has been conducted on the construction of coordination polymers derived from ligands like pyridin-4-ylmethyl-3,5-bis(pyridin-4-ylmethoxy)benzoate. These polymers exhibit unique structures and potentially useful properties (Gui et al., 2014).
Photocatalytic Properties
- Degradation of Organic Compounds : Certain coordination polymers derived from pyridin-3-ylmethyl benzoate ligands have shown photocatalytic activity in the degradation of organic dyes under UV-Vis irradiation (Liu et al., 2016).
Analytical Chemistry Applications
- Corrosion Inhibition : Derivatives like 4-(4-((Pyridin-2-yl)methyleneamino)phenoxy)-N-((pyridin-2-yl)methylene)benzenamine have been evaluated for their performance in corrosion inhibition on steel surfaces (Murmu et al., 2019).
Green Chemistry
- Microwave-Assisted Synthesis : Pyridyl benzoate derivatives have been synthesized using green chemistry approaches like microwave-assisted condensation. These derivatives have shown promising antibacterial activity (Eldeab, 2019).
Herbicidal Activity
- Novel Derivatives : Research includes the synthesis of dialkoxyphosphoryl aryl methyl 2-(4,6-dimethoxypyrimidin-2-yloxy) benzoate derivatives and their evaluation as potential herbicides (Jin & He, 2011).
properties
IUPAC Name |
methyl 4-pyridin-3-yloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-16-13(15)10-4-6-11(7-5-10)17-12-3-2-8-14-9-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGXAKPNWPIEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677626 | |
| Record name | Methyl 4-[(pyridin-3-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(pyridin-3-yloxy)benzoate | |
CAS RN |
877874-61-8 | |
| Record name | Methyl 4-[(pyridin-3-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


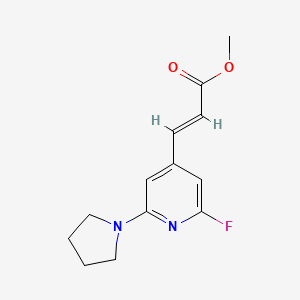
![3-[(4-Phenoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1420886.png)


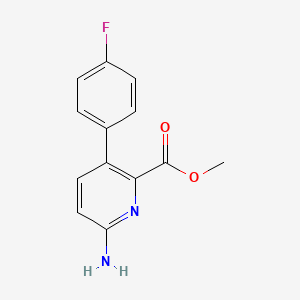

![[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1420894.png)
